molecular formula C26H20ClFN4O3S B3006225 N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 892386-26-4

N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B3006225
CAS RN: 892386-26-4
M. Wt: 522.98
InChI Key: KOEDIHOLHJCAKJ-UHFFFAOYSA-N
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Description

The compound "N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide" is a complex molecule that may be related to various pharmacological activities. The structure suggests the presence of multiple aromatic systems, a pyrimidine ring, and potential for diverse chemical reactivity due to the presence of functional groups such as acetamide, hydroxymethyl, and a thioether linkage.

Synthesis Analysis

The synthesis of related acetamide compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized starting from chiral amino acids, introducing various alkyl and aryl substituents, and evaluated as opioid kappa agonists . Similarly, the synthesis of pyrimidine derivatives has been reported, where 6-fluorobenzo[b]pyran-4-one was reacted with various reagents to yield pyrimidine thione derivatives, which were further reacted to afford thiazolopyrimidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related acetamides has been studied, revealing that hydrogen bonding and halogen interactions play a significant role in the crystal packing . These interactions are likely to be relevant to the compound of interest, given its structural features, such as the chlorophenyl and fluorophenyl groups, which can engage in similar interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be quite diverse. For example, pyrano[2,3-c]pyridine derivatives have been prepared and further reacted with aromatic amines to yield a series of carboxamides . The presence of a hydroxymethyl group in the compound of interest suggests that it could undergo similar reactions, potentially leading to a wide range of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms has been shown to significantly affect the potency of thrombin inhibitors in the case of 2-(2-chloro-6-fluorophenyl)acetamides . The presence of both chloro and fluoro substituents in the compound of interest suggests that it may exhibit unique physical and chemical properties, potentially including high biological activity.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrimidine derivatives, such as N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide, have been extensively studied for their biological activities. A study by Muralidharan, S. James Raja, and A. Deepti (2019) focused on the design and synthesis of novel pyrimidine derivatives. These compounds, including those with chlorophenyl substitution, demonstrated significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of these compounds (Muralidharan et al., 2019).

Anticancer Properties

Research on the anticancer properties of related compounds, such as fluoro-substituted benzo[b]pyran derivatives, has shown promising results. A study by A. G. Hammam, O. A. El-Salam, A. Mohamed, and N. A. Hafez (2005) reported the synthesis of fluoro-substituted benzo[b]pyran derivatives, which demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer (Hammam et al., 2005).

Antitumor Activity

The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives has been evaluated in vitro against human breast adenocarcinoma cell lines. A study by A. El-Morsy, Mohamed El-Sayed, and Hamada S. Abulkhair (2017) highlighted that some of these derivatives, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, exhibited mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-17(15(12-33)11-29-14)10-18-25(35-23)31-24(16-6-2-4-8-20(16)28)32-26(18)36-13-22(34)30-21-9-5-3-7-19(21)27/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEDIHOLHJCAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=CC=C5Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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